Cas no 2034888-76-9 ((2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide)
(2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide
- (E)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
- N-((5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
- (2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide
- (E)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide
- 2034888-76-9
- F6560-5779
- AKOS026704253
-
- Inchi: 1S/C17H16N4OS/c1-21-16(6-7-20-21)14-9-13(10-18-12-14)11-19-17(22)5-4-15-3-2-8-23-15/h2-10,12H,11H2,1H3,(H,19,22)/b5-4+
- InChI Key: AKWGGFMMYPRPCZ-SNAWJCMRSA-N
- SMILES: S1C=CC=C1/C=C/C(NCC1=CN=CC(=C1)C1=CC=NN1C)=O
Computed Properties
- Exact Mass: 324.10448232g/mol
- Monoisotopic Mass: 324.10448232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 431
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 88Ų
(2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6560-5779-2μmol |
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2034888-76-9 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5779-5μmol |
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2034888-76-9 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5779-10μmol |
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2034888-76-9 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5779-20μmol |
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2034888-76-9 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5779-1mg |
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2034888-76-9 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5779-2mg |
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2034888-76-9 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5779-3mg |
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2034888-76-9 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5779-4mg |
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2034888-76-9 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5779-5mg |
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2034888-76-9 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6560-5779-10mg |
(2E)-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide |
2034888-76-9 | 10mg |
$79.0 | 2023-09-08 |
(2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on (2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide
Introduction to Compound with CAS No. 2034888-76-9 and Its Applications in Chemical Biology
Compound with the CAS number 2034888-76-9 is a significant molecule in the field of chemical biology, particularly in the realm of drug discovery and development. The systematic name of this compound is (2E)-N-{5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}-3-(thiophen-2-yl)prop-2-enamide. This intricate structure suggests a rich chemical profile that has garnered attention from researchers for its potential biological activities and synthetic utility.
The core structure of this compound features a prop-2-enamide moiety, which is a key pharmacophore in many bioactive molecules. This functional group is known for its ability to interact with biological targets through hydrogen bonding, making it a valuable component in the design of drugs targeting various diseases. The presence of a thiophen-2-yl group further enhances the compound's complexity and potential for diverse interactions with biological systems.
The nitrogen-containing heterocycles in the molecule, specifically the 1-methyl-1H-pyrazol-5-yl and pyridin-3-yl groups, contribute significantly to the compound's overall pharmacological properties. Pyrazole derivatives are well-documented for their wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The incorporation of these heterocycles into the molecular framework suggests that this compound may exhibit similar properties, making it a promising candidate for further investigation.
In recent years, there has been a growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The unique structural features of this compound make it a potential candidate for inhibiting or activating specific PPIs, which are often implicated in various diseases. For instance, research has shown that amide-based compounds can effectively disrupt protein-protein interactions by binding to critical residues within the interaction interface.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been crucial in constructing the complex framework of this molecule. These techniques not only improve efficiency but also allow for the introduction of diverse functional groups, enhancing the compound's biological potential.
Evaluation of the compound's biological activity has been conducted using various in vitro and in vivo models. Preliminary studies have indicated that this compound exhibits promising activity against certain disease-related targets. For example, it has shown inhibitory effects on enzymes involved in cancer cell proliferation and inflammatory pathways. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications.
The development of new drug candidates relies heavily on understanding their interactions with biological targets at the molecular level. Computational methods such as molecular docking and molecular dynamics simulations have been employed to predict how this compound might bind to its intended targets. These simulations provide valuable insights into the binding affinity and mode of interaction, guiding experimental efforts and helping to optimize the compound's pharmacological properties.
The structural diversity inherent in this compound makes it a versatile tool for drug discovery. By modifying specific functional groups or introducing new ones, researchers can generate libraries of derivatives with tailored biological activities. This approach allows for rapid screening and identification of lead compounds that can be further optimized through structure-activity relationship (SAR) studies.
In conclusion, Compound with CAS No. 2034888-76-9 represents a significant advancement in the field of chemical biology. Its unique structure, featuring a prop-2-enamide, thiophen-2-yl, and nitrogen-containing heterocycles such as 1-methyl-1H-pyrazol-5-yl and pyridin-3-yl, positions it as a promising candidate for further research and development. With ongoing investigations into its biological activities and synthetic modifications, this compound holds great potential for contributing to novel therapeutic strategies across various diseases.
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